Citalopram N-Oxide Hydrochloride

LC-MS/MS Impurity Profiling Metabolite Identification

Citalopram N-Oxide Hydrochloride (CAS 62498-71-9) is the certified USP Related Compound E and EP Impurity H HCl reference standard required for regulatory-compliant impurity profiling and stability-indicating method validation of citalopram and escitalopram. Unlike generic metabolites, this CRM delivers lot-specific purity, ISO 17034 traceability, and CYP2D6-specific metabolic probe utility. Non-pharmacopoeial standards risk ANDA/NDA rejection—procure the authenticated reference material to ensure ICH Q3A/Q3B compliance and precise quantitation down to 0.01 ng/mL.

Molecular Formula C20H22ClFN2O2
Molecular Weight 376.8 g/mol
CAS No. 62498-71-9
Cat. No. B047730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram N-Oxide Hydrochloride
CAS62498-71-9
Synonyms1-[3-(Dimethyloxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro_x000B_-5-isobenzofurancarbonitrile Hydrochloride;  1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)_x000B_-1,3-dihydro-5-isobenzofurancarbonitrile N1-Oxide Hydrochloride;  Lu 11-305 Hydrochloride;  USP C
Molecular FormulaC20H22ClFN2O2
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl
InChIInChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
InChIKeyIVNQZCHENWHXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citalopram N-Oxide Hydrochloride (CAS 62498-71-9): Procurement-Relevant Identity and Baseline Specifications


Citalopram N-Oxide Hydrochloride (CAS 62498-71-9) is the hydrochloride salt form of citalopram N-oxide, a primary oxidative metabolite and key degradation impurity of the selective serotonin reuptake inhibitor (SSRI) citalopram [1]. It is formally designated in major pharmacopoeias as Citalopram USP Related Compound E and Escitalopram EP Impurity H HCl . The compound is a white to off-white solid with a molecular weight of 376.85 g/mol (free base MW 340.39 g/mol) and requires storage at -20°C under inert atmosphere due to hygroscopicity [2]. Its sole approved and primary commercial application is as a certified pharmaceutical reference standard (CRM) for impurity profiling, method validation, and quality control release testing of citalopram and escitalopram drug substances and finished products, in compliance with USP, EP, JP, and BP monographs [3].

Why Generic Citalopram Reference Standards Cannot Substitute for Authenticated Citalopram N-Oxide Hydrochloride in Regulated Pharmaceutical Analysis


Citalopram N-Oxide Hydrochloride is not functionally interchangeable with the parent drug citalopram or its other metabolites (e.g., demethylcitalopram, didemethylcitalopram) in analytical or procurement contexts. The parent drug citalopram inhibits serotonin reuptake with an IC50 of 1.8 nM and is at least 8-fold more potent than any of its metabolites at the serotonin transporter [1]. Consequently, Citalopram N-Oxide has no therapeutic utility and is considered an unwanted impurity requiring strict control. Its analytical behavior differs fundamentally from the parent and other related compounds: it exhibits a distinct mass spectrometric precursor ion at m/z 341.163 (versus m/z 325.172 for citalopram) due to the N-oxide group [2], and specific HPLC methods show it is not extracted under certain conditions that do recover the parent drug [3]. Procurement of a non-pharmacopoeial or incorrectly characterized standard introduces risks of inaccurate impurity quantitation, potential ANDA/NDA rejection, and compromised stability-indicating method validation—risks that are mitigated only by using a certified reference material with established lot-specific purity and identity .

Citalopram N-Oxide Hydrochloride: Quantitative Differential Evidence for Scientific and Procurement Decision-Making


Mass Spectrometric Differentiation: m/z 341.163 Precursor Ion and m/z 280.109 Fragment Distinguish Citalopram N-Oxide from Parent Citalopram (m/z 325.172)

In ESI-Q-TOF MS/MS analysis, Citalopram N-Oxide exhibits a precursor ion at m/z 341.163, representing a delta m/z of +15.990 compared to the parent citalopram precursor ion at m/z 325.172, corresponding precisely to the addition of an oxygen atom in the N-oxide moiety [1]. Upon fragmentation, both compounds yield a characteristic fluorobenzene fragment at m/z 109.044, but Citalopram N-Oxide also produces a distinct fragment at m/z 280.109 resulting from cleavage between the tertiary amine N-oxide group, which is diagnostic for the presence of the N-oxide functionality [1]. This mass difference provides unambiguous analytical differentiation and enables selective quantification in complex biological or pharmaceutical matrices using LC-MS/MS methods validated for the compound [2].

LC-MS/MS Impurity Profiling Metabolite Identification Pharmaceutical Analysis

Metabolic Pathway Exclusivity: CYP2D6 Solely Mediates N-Oxide Formation, Whereas Demethylation Requires Multiple CYP Isoforms

Studies using human liver microsomes and cDNA-expressed CYP enzymes demonstrate that the formation of citalopram N-oxide is exclusively catalyzed by the CYP2D6 isoform [1]. In contrast, the primary N-demethylation pathway to desmethylcitalopram involves CYP3A4, CYP2C19, and CYP2D6 acting in concert, with CYP3A4 responsible for 40–50% of desmethylcitalopram formation at therapeutic concentrations [2]. The second demethylation step (desmethylcitalopram to didesmethylcitalopram) is also exclusively mediated by CYP2D6, but deamination to the propionic acid derivative proceeds via a non-CYP mechanism [2]. Genetic polymorphisms in CYP2D6 alter the intrinsic clearance (Vmax/Km) of citalopram N-oxide formation by 13–138% compared to wild-type CYP2D6*1, directly impacting metabolite exposure in vivo [3].

Drug Metabolism Cytochrome P450 Pharmacogenomics In Vitro ADME

Pharmacological Inactivity: Serotonin Reuptake Inhibition Potency of Parent Citalopram Is ≥8-Fold Higher Than Any Metabolite

In vitro studies demonstrate that citalopram is at least 8 times more potent than its metabolites, including citalopram N-oxide, in inhibiting serotonin reuptake at the serotonin transporter (SLC6A4) [1]. The parent drug citalopram exhibits an IC50 of 1.8 nM for serotonin uptake inhibition in rat synaptosomes, with >22,000-fold selectivity over dopamine and norepinephrine transporters [2]. The metabolites, including citalopram N-oxide, do not likely contribute significantly to the antidepressant actions of citalopram due to this substantially lower potency [1]. The plasma protein binding for citalopram and its metabolites is approximately 80%, but the N-oxide form exhibits altered lipophilicity and blood-brain barrier penetration compared to the parent [3].

Pharmacology Receptor Binding Structure-Activity Relationship Impurity Safety

Pharmacopoeial Identity and Regulatory Traceability: USP Related Compound E / EP Impurity H Designation with Lot-Specific Certification

Citalopram N-Oxide Hydrochloride (CAS 62498-71-9) is officially recognized in the United States Pharmacopeia (USP) as Citalopram Related Compound E and in the European Pharmacopoeia (EP) as Escitalopram EP Impurity H HCl [1]. USP provides this compound as a certified reference standard (Catalog No. 1134288) with lot-specific certificates of analysis that include assigned purity values and valid use dates . The standard meets ISO 17034 and ISO/IEC 17025 requirements for reference material production and certification . In contrast, generic citalopram reference standards or non-pharmacopoeial impurities lack this specific regulatory recognition and lot-level traceability, making them unsuitable for formal ANDA, NDA, or commercial batch release testing under cGMP [2].

Regulatory Compliance Pharmacopoeial Standards ANDA Filing Quality Control

Analytical Method Sensitivity: Validated UPLC-MS/MS Method Achieves LLOQ of 0.01 ng/mL for Citalopram N-Oxide in Rat Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for simultaneous quantification of citalopram and its metabolites in rat plasma achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for citalopram N-oxide, compared to 0.05 ng/mL for both citalopram and N-desmethylcitalopram [1]. The method demonstrated excellent linearity over the concentration range of 0.01–2.00 ng/mL for citalopram N-oxide (r=0.9996), with intra- and inter-day precision (%RSD) less than 8.69% and average recovery between 96.09% and 105.33% [1]. A separate validated HPLC method with column-switching achieved a limit of quantitation of 2.0 ng/mL for all five analytes (citalopram, desmethylcitalopram, didesmethylcitalopram, citalopram propionic acid, and citalopram N-oxide) [2].

Bioanalysis Pharmacokinetics Method Validation LC-MS/MS

Citalopram N-Oxide Hydrochloride: Validated Application Scenarios in Pharmaceutical Development and Quality Control


Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation for Citalopram/Escitalopram Drug Products

Citalopram N-Oxide Hydrochloride serves as the certified reference standard for identification, quantification, and control of the N-oxide impurity in citalopram and escitalopram drug substances and finished products. USP designates this compound as Citalopram Related Compound E, and EP designates it as Escitalopram EP Impurity H HCl [1]. It is used to establish system suitability, determine relative response factors, and set acceptance criteria in stability-indicating HPLC, UPLC, and LC-MS methods. The compound's distinct m/z 341.163 precursor ion and m/z 280.109 fragment provide unambiguous MS detection [2], while validated methods achieve quantitation down to 0.01 ng/mL in biological matrices [3].

In Vitro CYP2D6 Metabolic Phenotyping and Drug-Drug Interaction Studies

Because citalopram N-oxide formation is exclusively catalyzed by CYP2D6, this compound is employed as a pathway-specific metabolic probe in human liver microsome and recombinant CYP enzyme assays to assess CYP2D6 activity, genetic polymorphism effects, and potential drug-drug interactions [1]. Unlike desmethylcitalopram, which is formed by multiple CYP isoforms (CYP3A4, CYP2C19, CYP2D6), the N-oxide metabolite provides a clean, single-enzyme readout. Studies using cDNA-expressed CYP variants show that intrinsic clearance (Vmax/Km) of citalopram N-oxide formation varies by 13–138% across CYP2D6 allelic variants, enabling precise pharmacogenetic phenotyping [2].

Regulatory Submission Support for ANDA/NDA Filing and Commercial Batch Release

Citalopram N-Oxide Hydrochloride reference standard, with USP/EP designation and ISO 17034 certification, is required for analytical method validation and routine quality control testing in support of Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial manufacturing of citalopram and escitalopram products [1]. The standard's lot-specific certificate of analysis provides assigned purity values and valid use dates, ensuring traceability to pharmacopoeial monographs and compliance with ICH Q3A/Q3B impurity guidelines [2]. Use of non-pharmacopoeial or incorrectly characterized standards in this context is not acceptable to regulatory agencies.

Clinical and Forensic Toxicology: Quantitative Confirmation of Citalopram Exposure

In clinical therapeutic drug monitoring and forensic toxicology, Citalopram N-Oxide serves as a confirmatory metabolite marker for citalopram ingestion, distinct from other SSRIs or contaminants. Validated GC-MS and LC-MS/MS methods enable its quantification in human urine and plasma alongside the parent drug and other metabolites [1]. The compound's unique MS/MS fragmentation pattern (m/z 341.163 → 280.109 and m/z 109.044) provides definitive identification even in complex biological matrices, while its exclusive CYP2D6-dependent formation offers additional insight into patient metabolizer status [2].

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